molecular formula C17H23N5O2S B11334919 2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)-N-(p-tolyl)pyrimidin-4-amine

2-methyl-6-(4-(methylsulfonyl)piperazin-1-yl)-N-(p-tolyl)pyrimidin-4-amine

Cat. No.: B11334919
M. Wt: 361.5 g/mol
InChI Key: NYGGVMKTCNVHDT-UHFFFAOYSA-N
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Description

6-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring substituted with a methanesulfonyl group, a pyrimidine ring, and a methylphenyl group, making it a molecule of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

The synthesis of 6-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE typically involves multiple steps, starting from readily available starting materials. The synthetic route may include:

    Formation of the pyrimidine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Substitution reactions: Introducing the methanesulfonyl group to the piperazine ring and attaching the methylphenyl group to the pyrimidine ring.

    Purification: The final compound is purified using techniques such as recrystallization or chromatography.

Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

6-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Common reagents and conditions for these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE has several scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-cancer or anti-inflammatory activities.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 6-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

6-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE can be compared with other similar compounds, such as:

    6-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-CHLOROPHENYL)PYRIMIDIN-4-AMINE: This compound has a chloro group instead of a methyl group on the phenyl ring.

    6-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-FLUOROPHENYL)PYRIMIDIN-4-AMINE: This compound has a fluoro group instead of a methyl group on the phenyl ring.

The uniqueness of 6-(4-METHANESULFONYLPIPERAZIN-1-YL)-2-METHYL-N-(4-METHYLPHENYL)PYRIMIDIN-4-AMINE lies in its specific substitution pattern, which may confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C17H23N5O2S

Molecular Weight

361.5 g/mol

IUPAC Name

2-methyl-N-(4-methylphenyl)-6-(4-methylsulfonylpiperazin-1-yl)pyrimidin-4-amine

InChI

InChI=1S/C17H23N5O2S/c1-13-4-6-15(7-5-13)20-16-12-17(19-14(2)18-16)21-8-10-22(11-9-21)25(3,23)24/h4-7,12H,8-11H2,1-3H3,(H,18,19,20)

InChI Key

NYGGVMKTCNVHDT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC2=CC(=NC(=N2)C)N3CCN(CC3)S(=O)(=O)C

Origin of Product

United States

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